molecular formula C12H18N2 B1418995 4-[(2-Methylpiperidin-1-yl)methyl]pyridine CAS No. 1087784-25-5

4-[(2-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B1418995
CAS No.: 1087784-25-5
M. Wt: 190.28 g/mol
InChI Key: DPAXLMQSSWVKQW-UHFFFAOYSA-N
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Description

Nomenclature, Identification and Chemical Classification

4-[(2-Methylpiperidin-1-yl)methyl]pyridine is systematically classified as a substituted pyridine derivative bearing a methylpiperidine substituent at the fourth position of the pyridine ring. The compound is officially registered under Chemical Abstracts Service number 1087784-25-5 and carries the molecular descriptor number MFCD11099444 in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the structural arrangement of the heterocyclic components.

The molecular formula C12H18N2 indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 190.2847 atomic mass units. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1CCCCN1Cc1ccncc1, which encodes the complete molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C12H18N2/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12/h5-8,11H,2-4,9-10H2,1H3, providing a unique chemical identifier that facilitates database searches and chemical information exchange.

The compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically categorized as a pyridine derivative with a saturated six-membered nitrogen heterocycle substituent. The International Chemical Identifier Key DPAXLMQSSWVKQW-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, enabling rapid identification across chemical databases.

Property Value Source
Chemical Abstracts Service Number 1087784-25-5
Molecular Descriptor Library Number MFCD11099444
Molecular Formula C12H18N2
Molecular Weight 190.2847 amu
Simplified Molecular Input Line Entry System CC1CCCCN1Cc1ccncc1
International Chemical Identifier Key DPAXLMQSSWVKQW-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical framework of heterocyclic chemistry, which has its origins in the early nineteenth century when pioneering chemists began isolating and characterizing nitrogen-containing ring compounds from natural sources. The foundational work in pyridine chemistry traces back to 1849 when Anderson first obtained pyridine through the pyrolysis of bones, establishing the groundwork for understanding six-membered nitrogen heterocycles. This early discovery preceded the structural elucidation of pyridine by several decades, as the true nature of organic compound structures remained elusive until the work of Archibald Couper, Friedrich Kekulé, and Alexander Butlerow in the 1860s led to the recognition of structural formulas.

The historical significance of pyridine chemistry extends beyond simple structural characterization to encompass fundamental theoretical developments in understanding aromatic heterocyclic systems. Pyridine's aromatic character, established through the application of Hückel's rule demonstrating its possession of six π-electrons in a conjugated system, provided crucial insights into the electronic structure of nitrogen-containing aromatic compounds. The molecular orbital theory description of pyridine, developed through Hückel approximation methods, revealed that the six p-orbitals combine to form six delocalized π molecular orbitals, with three bonding and three antibonding orbitals. This theoretical framework became instrumental in understanding how heteroatom substitution affects the electronic properties of aromatic systems.

The systematic nomenclature of heterocyclic compounds, including pyridine derivatives, was revolutionized by the independent work of Arthur Hantzsch in 1887 and Oscar Widman in 1888, who developed what became known as the Hantzsch-Widman system. This nomenclature system provided the foundation for naming five- and six-membered nitrogen-containing rings and was later extended to accommodate different ring sizes and other heteroatoms. The system's adoption by the International Union of Pure and Applied Chemistry and Chemical Abstracts established a universal framework for naming complex heterocyclic structures like this compound.

Piperidine chemistry developed as a parallel branch of heterocyclic research, with piperidine itself being recognized as a nonaromatic six-membered heterocyclic nucleus containing five methylene groups and one secondary amine group. The industrial synthesis of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts established practical methods for accessing saturated nitrogen heterocycles. The combination of pyridine and piperidine structural elements in compounds like this compound represents a sophisticated evolution in heterocyclic design, integrating both aromatic and saturated nitrogen functionalities within a single molecular framework.

Significance in Pyridine Chemistry Research

This compound occupies a distinctive position in contemporary pyridine chemistry research due to its representation of hybrid heterocyclic architectures that combine aromatic pyridine functionality with saturated piperidine substituents. The compound exemplifies the strategic incorporation of methylated piperidine moieties into pyridine frameworks, a structural motif that has gained considerable attention in medicinal chemistry and materials science applications. The presence of both aromatic and aliphatic nitrogen centers within the same molecule provides unique opportunities for investigating differential reactivity patterns and electronic effects.

The structural characteristics of this compound reflect fundamental principles of pyridine chemistry, particularly regarding the electronic effects of nitrogen substitution in aromatic systems. Pyridine's electronic structure, characterized by its planar geometry with all ring atoms adopting sp2 hybridization, creates a conjugated π-electron system following Hückel's aromaticity criteria. The nitrogen atom's involvement in π-bonding through its unhybridized p orbital, while maintaining its lone pair in an sp2 orbital projecting outward from the ring plane, establishes the electronic foundation that governs reactivity patterns in pyridine derivatives.

The compound's design incorporates insights from molecular orbital theory applications to heterocyclic systems. The π-molecular orbital description of pyridine reveals that the presence of the electronegative nitrogen atom creates non-degenerate molecular orbitals with lower energy compared to benzene. This electronic modification influences the compound's chemical behavior and provides a theoretical framework for understanding how substituent effects propagate through the aromatic system. The methylpiperidine substituent at the fourth position represents a strategic placement that maximizes electronic communication between the aromatic and saturated heterocyclic components.

Research applications of compounds structurally related to this compound have demonstrated the versatility of pyridine-piperidine hybrid structures in various scientific contexts. The combination of pyridine's aromatic properties with piperidine's conformational flexibility and basic character creates molecular platforms suitable for diverse applications ranging from pharmaceutical intermediates to specialized chemical probes. The compound's structural features enable investigation of intramolecular interactions, conformational preferences, and electronic communication pathways between different heterocyclic components.

The compound serves as a representative example of how modern heterocyclic chemistry has evolved beyond simple monocyclic systems to embrace complex multifunctional architectures. The integration of methylated piperidine functionality with pyridine represents a sophisticated approach to molecular design that leverages the complementary properties of different heterocyclic systems. This structural strategy has become increasingly important in contemporary chemical research, where the development of molecules with precisely tuned properties requires careful consideration of how different heterocyclic components interact within integrated molecular frameworks.

Collision Cross Section Data m/z Value Predicted Cross Section (Ų)
[M+H]+ 191.15428 144.6
[M+Na]+ 213.13622 149.9
[M-H]- 189.13972 147.4
[M+NH4]+ 208.18082 161.1
[M+K]+ 229.11016 146.8

The analytical characterization of this compound through collision cross section measurements provides valuable insights into its gas-phase structural behavior. These measurements demonstrate how the compound's three-dimensional structure influences its interaction with analytical instrumentation, contributing to our understanding of how molecular geometry affects physical properties and analytical detection methods.

Properties

IUPAC Name

4-[(2-methylpiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-2-3-9-14(11)10-12-5-7-13-8-6-12/h5-8,11H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXLMQSSWVKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-methylpiperidine with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Methylpiperidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[(2-Methylpiperidin-1-yl)methyl]pyridine serves as a building block for constructing more complex molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in the synthesis of other compounds.

Biological Research

The compound has been investigated for its potential biological activities . Research indicates that it may interact with specific biological targets, modulating receptor activity and influencing various biological pathways. This property is particularly relevant in pharmacology where understanding these interactions can lead to the development of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties . Its structural similarities to known pharmaceuticals suggest potential applications in treating neurological disorders and other conditions. The compound's interactions with neurotransmitter receptors make it a candidate for drug development aimed at modulating neurological pathways.

Industrial Applications

The compound is utilized in the production of various chemical products and materials within the industry. Its unique properties allow it to serve as an intermediate in synthesizing agrochemicals and other industrially relevant compounds .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Neurotransmitter Interaction Studies : Research has demonstrated that this compound binds to neurotransmitter receptors, suggesting potential use in developing treatments for psychiatric disorders.
  • Synthesis of Bioactive Compounds : The compound has been utilized as an intermediate in synthesizing other bioactive molecules, showcasing its importance in drug discovery pipelines .
  • Pharmacological Investigations : Various pharmacological studies have indicated that derivatives of this compound exhibit significant activity against specific biological targets, making them candidates for further therapeutic exploration.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Positional Effects on Pyridine Substitution

The position of the 2-methylpiperidinylmethyl group on the pyridine ring significantly influences physicochemical and biological properties. For example:

  • 2-[(2-Methylpiperidin-1-yl)methyl]pyridine (CAS 1870157-06-4, ), a positional isomer, has the substituent at the 2-position. This isomer’s molecular weight (190.28) is identical to the 4-substituted form, but steric and electronic differences alter its interactions with biological targets.
  • 4-(3-Fluoropyridin-4-yl)morpholine (CAS 2472560-85-1, ) demonstrates how fluorination and morpholine substitution enhance metabolic stability compared to piperidine analogs .

Key Insight : Substitution at the 4-position on pyridine often improves target engagement due to reduced steric hindrance compared to 2- or 3-substituted isomers .

Neuroactive Analogs: Impact of Structural Modifications

  • TMMP (1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine) : This MPTP analog depletes striatal dopamine more potently than MPTP itself, illustrating how pyrrole substitution enhances neurotoxicity .

Key Insight : The 2-methylpiperidinylmethyl group in 4-[(2-Methylpiperidin-1-yl)methyl]pyridine may reduce neurotoxicity compared to TMMP by avoiding bioactivation to pyridinium species .

Table 2: Physicochemical Comparison

Compound Molecular Weight Melting Point (°C) Key Substituents Reference
This compound 190.28 N/A 2-Methylpiperidine
2-Chloro-5-(4-substituted phenyl)pyridine derivatives 466–545 268–287 Chlorophenyl, hexahydroquinoline

Biological Activity

4-[(2-Methylpiperidin-1-yl)methyl]pyridine, a compound featuring both pyridine and piperidine moieties, has garnered attention for its diverse biological activities. This article explores its applications in various fields, including proteomics, neuropharmacology, and enzyme inhibition, while highlighting key research findings and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a 2-methylpiperidin-1-ylmethyl group. This unique structure contributes to its biological activity, particularly in modulating interactions with various biological targets.

1. Proteomics Research

This compound is utilized in proteomics as a biochemical tool for studying protein interactions and functions. It is particularly effective in:

  • Affinity Chromatography : The compound can be immobilized on solid supports to selectively capture target proteins from complex mixtures.
    ApplicationMethodologyResults
    Protein IsolationAffinity chromatographyHigh specificity in protein purification leading to improved proteomic analyses

The use of this compound has enabled researchers to gain insights into protein expression dynamics in various health and disease states, enhancing the understanding of cellular mechanisms.

2. Neuropharmacology

Research indicates that derivatives of this compound may have therapeutic properties for neurological disorders such as depression and anxiety. Studies have focused on:

  • Neurotransmitter Receptor Interaction : The compound's effects on neurotransmitter receptors are investigated through both in vitro and in vivo models.
    Study FocusMethodologyFindings
    Neurotransmitter InteractionIn vitro assaysPotential modulation of serotonin receptors linked to mood regulation

Preliminary findings suggest that this compound may influence neuronal signaling pathways, indicating its potential as a treatment for mental health disorders.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cell signaling and epigenetic regulation, such as Phosphoinositide-3-kinase (PI3K) and Protein lysine methyltransferase G9a. Key aspects include:

  • Structure-Activity Relationship Studies : Modifications to enhance binding affinity to enzyme active sites are being explored.
    Target EnzymeInhibition MechanismTherapeutic Implications
    PI3KCompetitive inhibitionPotential cancer therapies
    G9aAllosteric modulationEpigenetic regulation in diseases

These studies highlight the compound's potential role in developing treatments for conditions associated with enzyme dysregulation.

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of compounds structurally similar to this compound:

  • Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, suggesting potential applications in cancer therapy.
    • Example: Compounds exhibiting significant inhibition at concentrations around 20 μM were identified as microtubule-destabilizing agents .
  • Anticancer Activity : Research has shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase activity significantly at specific concentrations .
  • Selectivity for Receptors : The compound's structural features may confer selectivity towards serotonin receptors, minimizing side effects associated with broader receptor activation .

Q & A

Q. What are the common synthetic routes for 4-[(2-Methylpiperidin-1-yl)methyl]pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives can be alkylated using 4-(chloromethyl)pyridine under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:

  • Catalyst screening : Use of phase-transfer catalysts to enhance reaction rates.
  • Temperature control : Reactions at 0–25°C minimize side products.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (yields ~70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (400 MHz) confirm the piperidine methyl group (δ 1.2–1.4 ppm) and pyridine ring protons (δ 8.2–8.6 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ions (e.g., [M+H]⁺ at m/z 205.2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How does the compound’s structure influence its role as a pharmaceutical intermediate?

Methodological Answer: The pyridine-piperidine scaffold enhances blood-brain barrier penetration, making it relevant for CNS drug candidates. The methyl group on piperidine increases lipophilicity, improving bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with CNS targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (e.g., 5-HT₃). The pyridine nitrogen forms hydrogen bonds with Asp134 .
  • MD Simulations : GROMACS for stability analysis over 100 ns; RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

Methodological Answer:

  • Metabolic Profiling : LC-MS/MS identifies hepatic metabolites (e.g., N-oxide derivatives) that may explain in vivo hepatotoxicity .
  • Dose-Response Studies : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–10. Stability peaks at pH 7.4 (t₁/₂ >24 hrs), while acidic conditions (pH 2) accelerate hydrolysis of the piperidine methyl group .

Q. What methodologies enhance selectivity for α4β2 nicotinic acetylcholine receptors over other subtypes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on pyridine to increase α4β2 affinity (Ki <50 nM vs. >1 µM for α7) .
  • Radioligand Binding Assays : Use [³H]epibatidine to quantify subtype selectivity .

Q. How can chiral resolution be achieved for stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α =1.5) .
  • Crystallization : Co-crystallize with tartaric acid derivatives for diastereomeric salt formation .

Q. What synergistic effects are observed when combining this compound with CNS-targeting adjuvants?

Methodological Answer:

  • In Vivo Studies : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases brain concentration by 2.5-fold .
  • Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) for anticonvulsant effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(2-Methylpiperidin-1-yl)methyl]pyridine
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4-[(2-Methylpiperidin-1-yl)methyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.